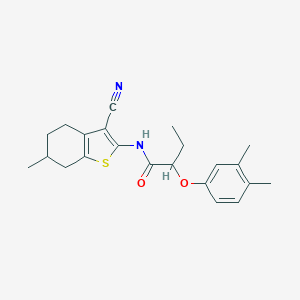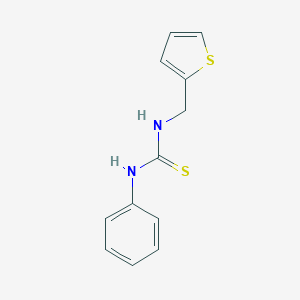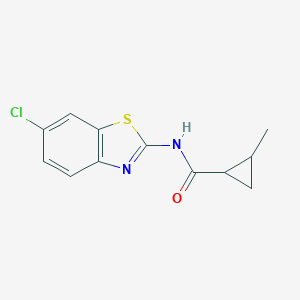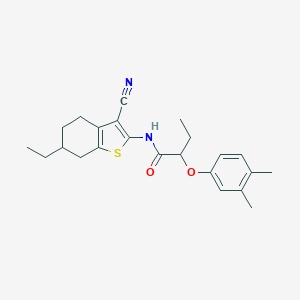methanone](/img/structure/B452500.png)
[6-Bromo-2-(3-methylphenyl)quinolin-4-yl](3-methylpiperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-(3-methylphenyl)quinolin-4-ylmethanone is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(3-methylphenyl)quinolin-4-ylmethanone typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would typically include the preparation of intermediates, followed by coupling reactions and purification steps.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl moiety.
Reduction: Reduction reactions can target the quinoline core or the bromo substituent.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, 6-Bromo-2-(3-methylphenyl)quinolin-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antiviral, or anticancer properties. Researchers study its interactions with biological targets to understand its potential therapeutic applications.
Medicine
In medicine, derivatives of this compound are investigated for their potential as drug candidates. The quinoline core is a common motif in many pharmaceuticals, and modifications to this structure can lead to new treatments for various diseases.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or dyes. Its unique chemical properties make it suitable for various applications in material science.
作用机制
The mechanism of action of 6-Bromo-2-(3-methylphenyl)quinolin-4-ylmethanone involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its therapeutic effects.
相似化合物的比较
Similar Compounds
6-Bromo-2-(3-methoxyphenyl)quinolin-4-yl](2,3-dihydroindol-1-yl)methanone: Similar structure with a methoxy group instead of a methyl group.
6-Bromo-4-chloroquinoline-3-carboxamide: Contains a chloro group and a carboxamide moiety.
Uniqueness
The uniqueness of 6-Bromo-2-(3-methylphenyl)quinolin-4-ylmethanone lies in its specific substitution pattern and the presence of the piperidinyl methanone moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C23H23BrN2O |
|---|---|
分子量 |
423.3g/mol |
IUPAC 名称 |
[6-bromo-2-(3-methylphenyl)quinolin-4-yl]-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C23H23BrN2O/c1-15-5-3-7-17(11-15)22-13-20(19-12-18(24)8-9-21(19)25-22)23(27)26-10-4-6-16(2)14-26/h3,5,7-9,11-13,16H,4,6,10,14H2,1-2H3 |
InChI 键 |
OPBVYFPZZFLEKZ-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC(=C4)C |
规范 SMILES |
CC1CCCN(C1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC(=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Isopropyl 2-{[2-(2,5-dichlorophenoxy)butanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B452419.png)

![2-{[2-(3,4-Dimethylphenoxy)butanoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B452427.png)
![2-{[2-(3,4-Dimethylphenoxy)butanoyl]amino}-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B452428.png)
![2-[(2-chloro-6-fluorobenzoyl)amino]-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B452429.png)
![Methyl 6-tert-butyl-2-[(2-chloro-6-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B452430.png)
![Methyl 2-{[(mesityloxy)acetyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B452431.png)
![METHYL 2-((E)-1-{4-METHOXY-3-[(2-METHYLPHENOXY)METHYL]PHENYL}METHYLIDENE)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B452432.png)
![1-[4-(BENZYLOXY)PHENYL]-4-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBONYL)PIPERAZINE](/img/structure/B452433.png)

![2,6-Bis[(3-methyl-2-thienyl)methylene]cyclohexanone](/img/structure/B452435.png)
![Isopropyl 2-{[(5-ethyl-2-thienyl)carbonyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B452437.png)

